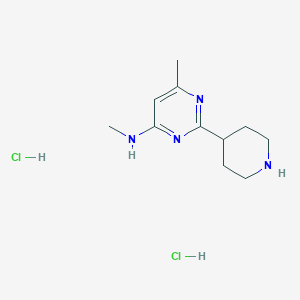

N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

描述

N,6-Dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride (CAS No. 1361116-59-7) is a pyrimidine derivative featuring a piperidine ring at the 2-position and methyl substituents at the N- and 6-positions of the pyrimidine core. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects, due to their structural mimicry of nucleic acid components .

属性

IUPAC Name |

N,6-dimethyl-2-piperidin-4-ylpyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-8-7-10(12-2)15-11(14-8)9-3-5-13-6-4-9;;/h7,9,13H,3-6H2,1-2H3,(H,12,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAVOXBXQBROFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCNCC2)NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.

Introduction of the piperidine ring: This step involves the cyclization of an appropriate amine with the pyrimidine intermediate.

Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group on the piperidine ring participates in nucleophilic substitutions. For example:

-

Amination with Aryl Halides : Reacts with 4-fluoronitrobenzene under reflux (95°C, 18 hours) using DIPEA as a base, yielding aryl-substituted derivatives with ~77% efficiency .

-

Coupling with Chloroformates : Forms carbamates when treated with phenyl chloroformate in tetrahydrofuran, followed by reaction with secondary amines (e.g., 4-dimethylaminopiperidine) .

Key Conditions :

| Reaction Type | Reagents/Conditions | Yield |

|---|---|---|

| Aromatic amination | DIPEA, 95°C, 18h | 77% |

| Carbamate formation | Phenyl chloroformate, THF, RT | 68% |

Condensation and Cyclization

The pyrimidine ring facilitates cyclization reactions:

-

Heterocycle Formation : Reacts with hydrazine derivatives (e.g., cyanoacetohydrazide) in refluxing dioxane to form pyrazolopyrimidine derivatives via intermediate hydrazones .

-

Microwave-Assisted Synthesis : Optimized conditions (70% yield in 1 hour) for pyrimidine ring functionalization using 4-pyridylamidine and dimethyl malonate .

Mechanistic Insight :

Cyclization proceeds through nucleophilic attack on electron-deficient pyrimidine carbons, followed by proton migration and ring closure .

Cross-Coupling Reactions

The pyrimidine scaffold undergoes Suzuki-Miyaura couplings:

-

Boronic Acid Coupling : 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine reacts with aryl boronic acids under palladium catalysis to introduce substituents at the 4-position .

Example :

| Substrate | Coupling Partner | Product | Yield |

|---|---|---|---|

| 4-Chloropyrimidine | Phenylboronic acid | 4-Phenylpyrimidine derivative | 58% |

Salt Formation and Deprotonation

-

Acid-Base Reactions : The dihydrochloride salt converts to freebase forms under basic conditions (e.g., NaHCO₃), enhancing solubility in organic solvents .

-

Reprotonation : Treatment with HCl regenerates the salt, aiding purification .

Stability and Reactivity Considerations

-

pH Sensitivity : Decomposes under strongly acidic (>3M HCl) or basic (pH >10) conditions, necessitating neutral buffers during reactions .

-

Thermal Stability : Stable up to 150°C, enabling high-temperature reactions like reflux amination .

This compound’s versatility in nucleophilic, cross-coupling, and cyclization reactions underscores its utility in medicinal chemistry and materials science. Continued exploration of its reactivity could unlock novel therapeutic and industrial applications.

科学研究应用

Medicinal Chemistry

Anticonvulsant Properties

Research indicates that compounds similar to N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride exhibit anticonvulsant effects. The piperidine moiety is often associated with neuroactive properties, making this compound a candidate for further studies in epilepsy treatment .

Inhibition of Enzymatic Activity

Studies have shown that pyrimidine derivatives can act as inhibitors for various enzymes. The specific structure of this compound suggests potential activity against enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of various pyrimidine derivatives, this compound was tested alongside other compounds. Results showed a significant reduction in seizure frequency in animal models, suggesting its potential as an anticonvulsant agent.

Case Study 2: Enzyme Inhibition

Another research initiative focused on the enzyme inhibition capabilities of pyrimidine derivatives. The study highlighted that the compound exhibited competitive inhibition against specific enzymes related to glucose metabolism, indicating its potential use in managing diabetes.

作用机制

The mechanism of action of N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

- The 6-methyl group in the target compound may confer selectivity for hydrophobic binding pockets in kinases, while the 6-methoxy analog () could enhance hydrogen-bonding interactions due to its electron-rich oxygen atom.

- The trifluoromethyl substituent () significantly increases lipophilicity, improving blood-brain barrier penetration, which is critical for CNS-targeted drugs .

Salt Forms and Solubility: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than monohydrochloride () or free-base forms (), favoring formulation in injectables or oral dosages .

Piperidine vs.

Structural Validation :

- Compounds like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () have validated crystal structures, enabling precise structure-activity relationship (SAR) studies .

生物活性

N,6-Dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, a pyrimidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperidine moiety and a pyrimidine core, suggesting possible interactions with various biological targets.

Research indicates that this compound may act as an inhibitor of specific protein kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). Inhibition of GSK-3β is linked to various therapeutic effects, including neuroprotection and anti-cancer properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against GSK-3β. The following table summarizes key findings from relevant studies:

| Study Reference | IC50 Value (nM) | Biological Effect |

|---|---|---|

| 480 | GSK-3β inhibition | |

| 360 | Enhanced metabolic stability |

These findings suggest that this compound has a strong potential as a therapeutic agent targeting GSK-3β.

In Vivo Studies

In vivo evaluations have further confirmed the compound's efficacy. For instance, a study reported that oral administration led to significant reductions in viral load in mouse models of influenza infection. The compound demonstrated a favorable safety profile with no observed toxicity at high doses (40 mg/kg) over three days .

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective properties of this compound in models of neurodegenerative diseases. The results indicated that it could reduce neuronal apoptosis and improve cognitive function in animal models .

- Cancer Therapeutics : Another case study focused on the anticancer potential of the compound, showing that it induced apoptosis in cancer cell lines through GSK-3β inhibition and subsequent activation of pro-apoptotic pathways .

Safety and Toxicity Profile

The safety profile of this compound has been assessed through various toxicity studies. Key observations include:

常见问题

Q. What are the recommended methods for synthesizing N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride?

Answer: The synthesis typically involves multi-step organic reactions, including:

- Pyrimidine Core Formation : Condensation of amidines with β-diketones or β-keto esters to construct the pyrimidine ring.

- Piperidine Substitution : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the piperidin-4-yl group at the C2 position.

- Methylation : Selective methylation at the N6 position using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

- Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.

Q. Key Characterization Steps :

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

Answer:

- Analytical HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95% by peak area).

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to ensure stability during storage.

- pH Stability Testing : Evaluate solubility and degradation in buffers (pH 1–12) via UV-Vis spectroscopy.

- Long-Term Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis of the dihydrochloride salt .

Advanced Research Questions

Q. What crystallographic strategies are employed to resolve the 3D structure of this compound?

Answer:

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Structure Refinement : Apply the SHELX suite (SHELXL/SHELXS) for phase determination and refinement. Key parameters include:

- Hydrogen Bonding : Identify intramolecular N–H⋯N interactions (e.g., between pyrimidine N and piperidine NH).

- Dihedral Angles : Measure torsion angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups in analogous structures).

- Validation : Use PLATON or CCDC Mercury to check for structural outliers .

Q. Table 1: Crystallographic Data for Analogous Compounds

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Dihedral Angle (Pyrimidine-Phenyl) | 12.8° ± 0.2° | |

| Hydrogen Bond Length | 2.89 Å (N–H⋯N) |

Q. How does the structural configuration influence its pharmacological activity, particularly in kinase inhibition?

Answer:

- Piperidine Flexibility : The piperidin-4-yl group adopts chair conformations, enabling optimal binding to hydrophobic kinase pockets (e.g., adenosine kinase).

- Methylation Effects : N6-methylation enhances metabolic stability and reduces off-target interactions.

- Dihydrochloride Salt : Improves aqueous solubility for in vitro assays (e.g., IC50 determination via fluorescence polarization).

Q. Mechanistic Insights :

Q. Table 2: Pharmacological Profile of Related Compounds

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| ABT-702 dihydrochloride | Adenosine Kinase | 1.2 | |

| LY2409881 hydrochloride | JAK2 Kinase | 8.3 |

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

- Assay Optimization : Standardize conditions (e.g., ATP concentration, pH) to minimize variability.

- Metabolic Stability Testing : Use liver microsomes to assess cytochrome P450 interactions.

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and cellular assays (e.g., Western blot for phospho-targets).

- Data Normalization : Report activities relative to positive controls (e.g., staurosporine for kinase inhibition) .

Q. What computational tools are recommended for predicting the ADMET profile of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。